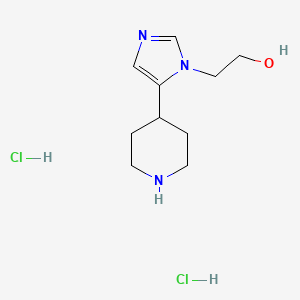

2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(5-piperidin-4-ylimidazol-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c14-6-5-13-8-12-7-10(13)9-1-3-11-4-2-9;;/h7-9,11,14H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGSQHPHTPMTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CN2CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride, a compound with the CAS number 1361113-24-7, has garnered attention due to its potential therapeutic applications. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H19Cl2N3O and features a piperidine ring linked to an imidazole moiety. This structural configuration is essential for its biological activity, particularly in modulating various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antiparasitic Potential : Similar compounds in the imidazole class have demonstrated activity against parasitic infections, indicating a potential for further exploration of this compound in antiparasitic treatments.

Antibacterial Activity

In vitro studies have evaluated the antibacterial efficacy of related piperidine derivatives. For instance, certain piperidine compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

This suggests that derivatives of piperidine, including this compound, could be promising candidates for developing new antibacterial agents.

Antifungal Activity

The compound's antifungal properties are also noteworthy. Studies have indicated that certain piperidine derivatives can inhibit fungal growth effectively, with MIC values indicating strong activity against Candida albicans and other fungal strains .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in bacterial and fungal metabolism.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications to the piperidine ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against E. coli, suggesting that structural optimization could yield more potent derivatives .

Case Study 2: Antiparasitic Activity

In a model evaluating the antiparasitic effects of imidazole derivatives, compounds similar to this compound showed promising results against Plasmodium species, indicating potential for malaria treatment .

Comparison with Similar Compounds

Analysis of Structural Features :

- Heterocyclic Core : The target compound’s imidazole-piperidine hybrid contrasts with Levocetirizine and Decloxizine’s piperazine cores. Piperidine’s six-membered ring (vs. piperazine’s two nitrogen atoms) may alter receptor binding kinetics .

- The absence of aromatic substituents (e.g., chlorophenyl in Levocetirizine) suggests divergent target specificity .

- Salt Form : All compounds are dihydrochlorides, enhancing aqueous solubility. However, the benzoimidazole derivative’s trifluoromethyl group may confer metabolic stability compared to the target compound’s simpler imidazole .

Research Implications and Gaps

While the target compound’s exact applications remain underexplored in the provided evidence, its structural kinship to antihistamines suggests therapeutic overlap. Further studies should evaluate:

- Receptor Binding Affinity : Comparative assays against H1 or other histamine receptors.

- Metabolic Stability : Impact of piperidine vs. piperazine on hepatic clearance.

- Toxicity Profiles : Align with benzoimidazole derivatives’ safety data to mitigate risks .

Q & A

Basic: How can researchers optimize the synthesis yield of 2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride?

Methodological Answer:

To maximize yield, focus on reaction parameters such as:

- Temperature : Maintain precise control (e.g., 60–80°C) to avoid side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imidazole-piperidine coupling efficiency .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Reaction Time : Monitor via TLC or HPLC to terminate the reaction at peak product formation .

Validate purity using HPLC (>95%) and characterize intermediates with ¹H/¹³C NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for imidazole (δ 7.2–7.8 ppm) and piperidine (δ 2.5–3.5 ppm) protons to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using a C18 column with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 271.2) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to minimize variability .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., GPCRs or kinases) .

- Data Triangulation : Cross-reference results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities .

Advanced: What strategies are recommended for elucidating the reaction mechanism of imidazole-piperidine coupling in this compound?

Methodological Answer:

- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled imidazole precursors .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to identify transition states and activation energies .

- Kinetic Studies : Perform time-resolved IR spectroscopy to monitor intermediate formation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Spill Management : Neutralize with 10% acetic acid and dispose of waste via approved chemical channels .

Advanced: How can researchers design experiments to study the compound's solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility Screening : Use a shake-flask method with pH-adjusted buffers (pH 3–9) and quantify via UV-Vis spectroscopy .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products with LC-MS .

- Excipient Screening : Test co-solvents (e.g., PEG-400) or cyclodextrins to enhance aqueous solubility .

Advanced: What methodologies address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Reference Standards : Compare spectra with authenticated samples from repositories like PubChem .

- Parameter Harmonization : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) across labs .

- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

Basic: How should researchers store this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Keep at -20°C in airtight, light-resistant containers under nitrogen atmosphere .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.